molecular formula C15H18N2O B1385178 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-46-8

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine

Cat. No.: B1385178
CAS No.: 1040685-46-8
M. Wt: 242.32 g/mol
InChI Key: DQDIFVCVLAPRIC-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is an organic compound that features a combination of a methylphenoxy group and a pyridinylmethyl group linked through an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine typically involves the following steps:

    Formation of the Methylphenoxy Intermediate: The initial step involves the preparation of 2-methylphenol, which is then reacted with an appropriate halogenating agent to form 2-methylphenoxy halide.

    Nucleophilic Substitution Reaction: The 2-methylphenoxy halide is then subjected to a nucleophilic substitution reaction with 3-pyridinylmethylamine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinyl ring, potentially converting it to a piperidine derivative.

    Substitution: The ethanamine chain can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids derived from the methyl group.

    Reduction Products: Piperidine derivatives from the pyridinyl ring.

    Substitution Products: Various functionalized ethanamine derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-(2-Methylphenoxy)-N-(2-pyridinylmethyl)-1-ethanamine
  • 2-(2-Methylphenoxy)-N-(4-pyridinylmethyl)-1-ethanamine
  • 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-2-propanamine

Uniqueness: 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its binding affinity and selectivity towards certain biological targets compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDIFVCVLAPRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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